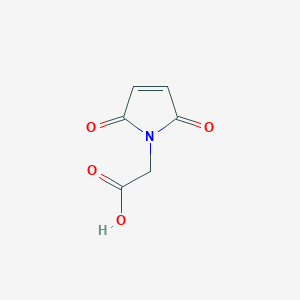

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)essigsäure

Übersicht

Beschreibung

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a linker in bioconjugation reactions, enabling the attachment of biomolecules.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: It is used in the production of polymers and other materials.

Wirkmechanismus

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

, also known as 2-Maleimido acetic acid , is an organic compound with a variety of applications in biochemical research . Here is a comprehensive analysis of its mechanism of action:

Target of Action

The primary target of 2-Maleimido acetic acid is the thiol group present in biomolecules . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The compound contains a maleimide group and a terminal carboxylic acid . The maleimide group reacts with the thiol group in a biomolecule to form a covalent bond . This reaction enables the connection of the biomolecule with a thiol, which can be useful in various biochemical applications .

Pharmacokinetics

It is known that the compound is a solid, usually in the form of white crystals . It is slightly soluble in water but can dissolve in organic solvents .

Result of Action

The primary result of the action of 2-Maleimido acetic acid is the formation of a covalent bond with a thiol group in a biomolecule . This can enable the connection of the biomolecule with a thiol, which can be useful in various biochemical applications .

Action Environment

The compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It should be kept in a dry, cool place, away from sources of ignition and oxidizing agents . During use and storage, good ventilation should be ensured . Contact with skin and eyes should be avoided to prevent irritation .

Vorbereitungsmethoden

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid can be synthesized through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then adding glycine at a controlled temperature. The resulting product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where the maleimide group reacts with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid include:

N-maleoylglycine: Another name for the same compound.

Maleimidoacetic acid: A similar compound with slight structural differences.

Maleimidoethyl acetate: A related compound used in similar applications. The uniqueness of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid lies in its specific reactivity and applications in bioconjugation and organic synthesis.

Biologische Aktivität

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known by its CAS number 25021-08-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is C₆H₅NO₄, with a molecular weight of 155.11 g/mol. It possesses several notable chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 155.11 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | -0.14 to -1.38 |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

| GI Absorption | High |

Antioxidant Properties

Research indicates that 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems. In vitro studies have demonstrated its ability to reduce oxidative damage in cellular models.

Anti-inflammatory Effects

In animal models, the compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role in managing inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways essential for bacterial growth.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrole moiety is particularly significant as it is known to participate in various biochemical interactions.

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect with IC50 values comparable to established antioxidants like ascorbic acid.

In Vivo Anti-inflammatory Study

In a controlled trial involving rats with induced inflammation, administration of the compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX and LOX enzymes.

Antimicrobial Efficacy Assessment

A laboratory study assessed the antimicrobial activity against E. coli and S. aureus using agar diffusion methods. The compound exhibited notable inhibition zones, indicating effective antimicrobial action.

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKPNGVKZQBPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313040 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25021-08-3 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25021-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25021-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing organotin(IV) complexes with 2-Maleimido acetic acid?

A: The research highlights the synthesis of new diorganotin(IV) complexes using 2-Maleimido acetic acid as a ligand with oxygen as a donor atom []. This is significant because organotin(IV) complexes have shown potential biological activity, particularly against fungi, parasites, and tumor cells. By complexing tin with specific ligands, researchers aim to modify and potentially enhance these activities.

Q2: How was the structure of these new organotin(IV) complexes confirmed?

A2: Researchers utilized a combination of spectroscopic techniques to elucidate the structure of the synthesized complexes. These techniques included:

- FT-IR Spectroscopy: This provided insights into the functional groups present and their bonding arrangements within the complexes [, ].

- Sn Mössbauer Spectroscopy: This technique provided information about the coordination environment and oxidation state of the tin atom within the complexes [].

- Multinuclear NMR Spectroscopy (1H, 13C, and 119Sn): This offered detailed information about the structure and bonding in both solution and solid states, further supporting the proposed trans-octahedral geometry of the complexes [].

- Mass Spectrometry and Elemental Analysis: These techniques provided additional confirmation of the molecular weight and elemental composition of the synthesized complexes [].

Q3: What are the potential applications of these new organotin(IV) complexes?

A3: The synthesized complexes demonstrated in vitro activity against:

- Human pathogenic fungi: This suggests potential applications as antifungal agents [].

- Pakistani Leishmanial strains: This indicates potential as antiparasitic drugs for diseases like Leishmaniasis [].

- Seven human tumor cell lines: This finding highlights the potential of these complexes in developing new anticancer therapies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.